N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with the molecular formula C22H21N5O3.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15-8-9-19-26-21-18(23(30)28(19)14-15)12-17(20(24)27(21)10-11-31-2)22(29)25-13-16-6-4-3-5-7-16/h3-9,12,14,24H,10-11,13H2,1-2H3,(H,25,29) |
InChI Key |
HKDLDKRAHPOILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, methoxyethylamine, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce imino groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-imino-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-1-(2-methoxyethyl)-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-benzyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure and various functional groups. Its molecular formula is with a molecular weight of 417.5 g/mol. This compound has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The binding occurs through various interactions including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of target proteins, leading to significant physiological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties, although further research is necessary to elucidate its mechanisms of action fully.
Anticancer Activity
Recent investigations have focused on the anticancer potential of N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo compounds. In vitro studies have shown promising results against various cancer cell lines:
The compound's efficacy appears to be comparable to established anticancer agents, suggesting it could be a valuable candidate for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial studies indicate that it may possess activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound could be explored as a potential antimicrobial agent.
Structure-Activity Relationship (SAR)
The presence of the benzyl group in the structure is believed to influence the biological activity of the compound significantly. Variations in substitution patterns can lead to differences in binding affinity and selectivity for biological targets. For instance:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-benzyl compound | C23H23N5O3 | Anticancer, Antimicrobial |
| Analog A | C20H20N4O2 | Moderate Anticancer |
| Analog B | C22H22N4O3 | Low Antimicrobial |
This table illustrates how structural modifications can impact the effectiveness and selectivity of compounds within this class.
Case Studies
A series of case studies have highlighted the potential applications of N-benzyl-6-imino compounds in therapeutic contexts:
- Study on HT29 Cell Line : In a controlled study, treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy Assessment : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating notable antimicrobial activity that warrants further investigation into its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
